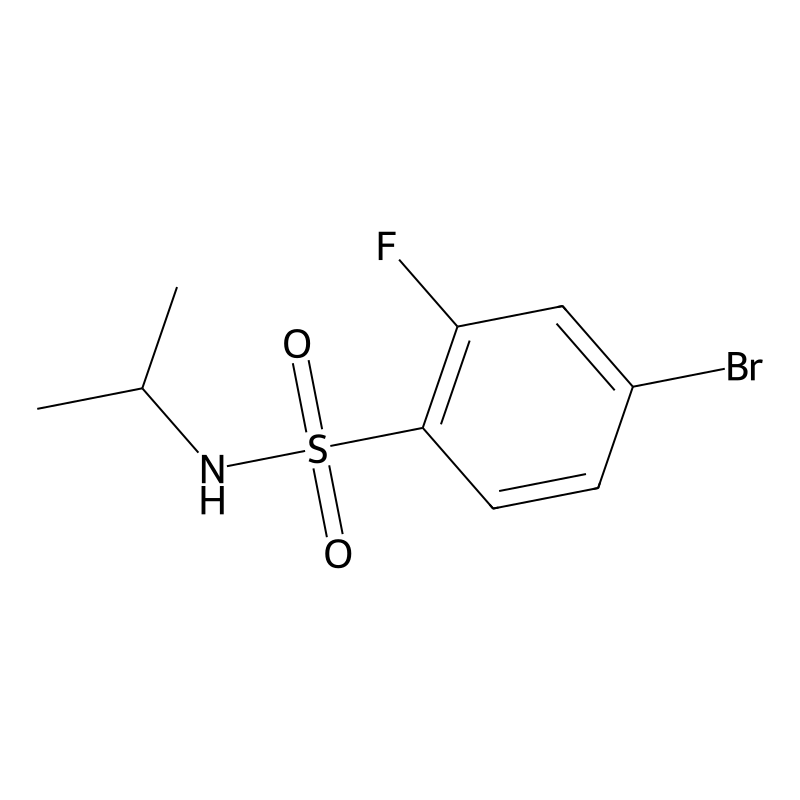

4-bromo-2-fluoro-N-isopropylbenzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Patent research: A search of scientific databases like PubChem indicates that there are patents associated with 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide, but the specific purposes of the compound in these patents are not publicly disclosed [].

Further Exploration:

Given the lack of specific information on 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide, here are some ways to delve deeper:

- Chemical structure analysis: Understanding the structure of the molecule can provide clues about its potential applications. 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide contains functional groups that are commonly found in pharmaceuticals and agrochemicals. However, further research is needed to determine if this specific compound has been explored in these areas [].

- Scientific literature searches: Conducting a search using scientific databases like ScienceDirect or Scopus with keywords like "4-bromo-2-fluoro-N-isopropylbenzenesulfonamide" and relevant search terms like "pharmacology" or "material science" might reveal research articles describing its properties or potential applications [].

4-bromo-2-fluoro-N-isopropylbenzenesulfonamide is an organic compound characterized by the presence of a bromine atom at the para position, a fluorine atom at the ortho position, and an isopropyl group attached to a benzenesulfonamide structure. Its molecular formula is and it has a molecular weight of approximately 292.16 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a reagent in various

- Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles can replace the bromine or fluorine atoms.

- Electrophilic Aromatic Substitution: The presence of the bromine and fluorine atoms can influence the reactivity of the aromatic ring, allowing for electrophilic substitutions.

- Reduction Reactions: The sulfonamide group can be reduced under specific conditions to yield amines.

Reagents commonly used in these reactions include lithium aluminum hydride for reductions and various bases for nucleophilic substitutions.

Compounds containing sulfonamide groups have been widely studied for their biological activities. 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide may exhibit antimicrobial properties similar to other sulfonamides, which are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Additionally, the halogen substituents may enhance its potency or alter its selectivity against certain biological targets.

The synthesis of 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide typically involves several steps:

- Halogenation: Starting from an appropriate benzenesulfonamide precursor, bromination and fluorination can be performed using bromine and fluorine sources (e.g., N-fluorobenzenesulfonimide).

- Amidation: The introduction of the isopropyl group can be achieved through an amination reaction, where an isopropyl amine reacts with the sulfonyl chloride derivative.

- Purification: The final product is usually purified through recrystallization or chromatography to obtain high purity.

4-bromo-2-fluoro-N-isopropylbenzenesulfonamide has potential applications in:

- Pharmaceutical Development: As a lead compound in the design of new antibiotics or anti-inflammatory agents.

- Chemical Research: As a reagent in organic synthesis, particularly in creating more complex structures through coupling reactions.

- Material Science: In the development of functional materials that require specific electronic or thermal properties due to its unique structure.

Studies on the interactions of 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide with biological macromolecules are essential for understanding its mechanism of action. Potential interactions include:

- Protein Binding Studies: Investigating how this compound binds to target proteins could reveal insights into its biological efficacy.

- Enzyme Inhibition Assays: Evaluating its effects on enzymes involved in metabolic pathways could help determine its therapeutic potential.

Several compounds share structural similarities with 4-bromo-2-fluoro-N-isopropylbenzenesulfonamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-N-(2-hydroxyethyl)benzenesulfonamide | Contains a hydroxyl group that may affect solubility | |

| 4-Bromo-N-(tert-butyl)-3-fluorobenzenesulfonamide | Features a tert-butyl group enhancing steric hindrance | |

| 4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamide | Contains a propan-2-yl substituent affecting reactivity |

Uniqueness

4-bromo-2-fluoro-N-isopropylbenzenesulfonamide is unique due to its specific combination of halogen substituents and the isopropyl group, which can influence both its chemical reactivity and biological activity compared to other similar compounds. This distinct structural arrangement may provide specific advantages in targeting particular biological pathways or enhancing selectivity in